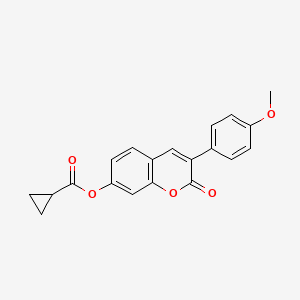
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a methoxyphenyl group, a chromen-7-yl group, and a cyclopropanecarboxylate group . These groups are common in many organic compounds and can contribute to various chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl and cyclopropanecarboxylate groups could potentially undergo various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Antibacterial Effects
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate and its derivatives have shown promising antibacterial activity. One study synthesized novel organic compounds, including derivatives of 4-hydroxy-chromen-2-one, and evaluated their antibacterial activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds displayed significant bacteriostatic and bactericidal properties, indicating their potential as antibacterial agents. Advanced instrumental methods, including melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, were used for characterization (Behrami & Dobroshi, 2019).
Catalytic Applications
The compound and its analogs have been employed as catalysts in organic synthesis. Research involved polystyrene-supported catalysts based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, crucial for synthesizing Warfarin™ and its analogs. The novel catalytic systems demonstrated efficient conversion yields and could be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
Anticancer Activity
Studies on bis-chromenone derivatives, structurally related to the compound , have revealed their potential in cancer treatment. These derivatives exhibited micromolar levels of in vitro anti-proliferative activity against human cancer cell lines. SAR studies highlighted bis-chromone as a core structure for designing anticancer agents, suggesting that similar compounds could also be promising candidates for anticancer drug development (Venkateswararao et al., 2014).
Green Synthesis Applications
The compound has been utilized in green chemistry applications, specifically in microwave-assisted synthesis. An efficient and convenient method was described for synthesizing 3-(2-oxo-2H-chromenyl)-1-[3-(4-methoxyphenyl)-[1,8]naphthyridin-2-yl]-1H-4-pyrazolecarbaldehydes, demonstrating the compound's role in facilitating green chemical processes (Mogilaiah et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-7-4-12(5-8-15)17-10-14-6-9-16(11-18(14)25-20(17)22)24-19(21)13-2-3-13/h4-11,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGOPCZJOZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

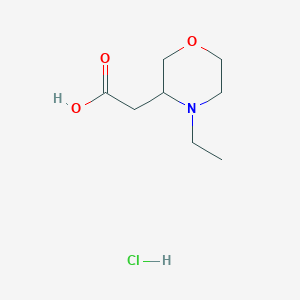

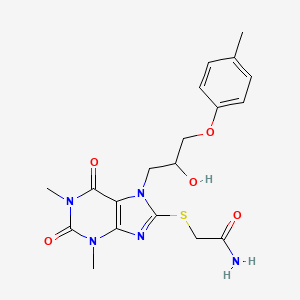
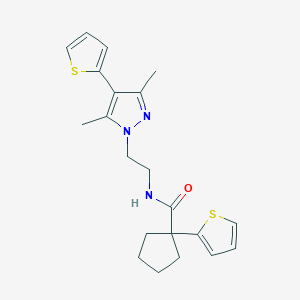
![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2633299.png)
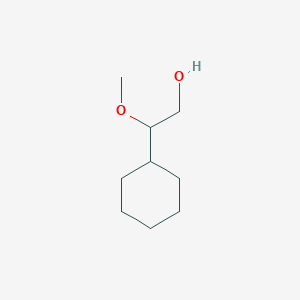

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
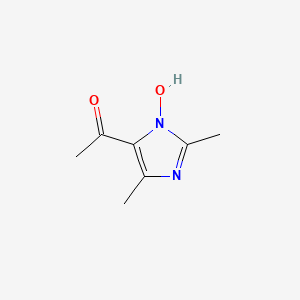
![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)